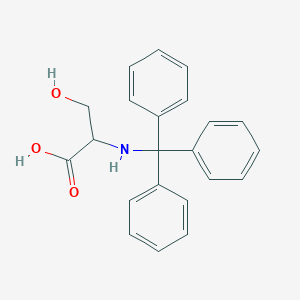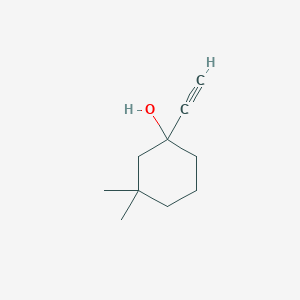
1-ethynyl-3,3-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethynyl group.
Reaction Conditions: The reaction is carried out under controlled conditions, often using a strong base such as sodium amide (NaNH2) to deprotonate the alkyne and facilitate the nucleophilic addition to the carbonyl group of cyclohexanone.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
1-ethynyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alkane or alkene, often using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antitumor activity, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism by which 1-ethynyl-3,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic transformations and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
1-ethynyl-3,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the ethynyl and methyl groups, resulting in different chemical reactivity and physical properties.
1-Ethynylcyclohexanol: Similar structure but without the additional methyl groups, affecting its steric and electronic characteristics.
3,3-Dimethylcyclohexanol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57559-98-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-ethynyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3 |
InChI-Schlüssel |
HIHHHOINJQWJTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(C#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


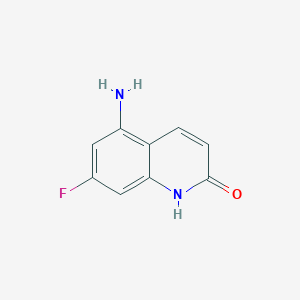
![1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine](/img/structure/B8760638.png)
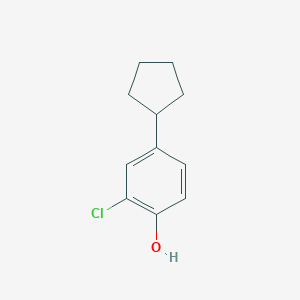
![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
![5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B8760658.png)
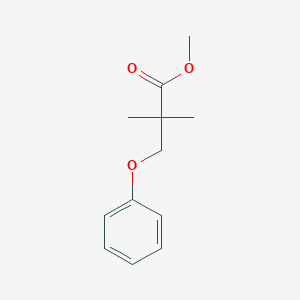
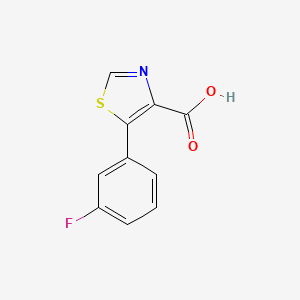
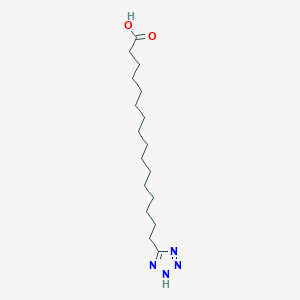
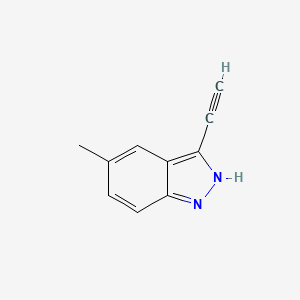
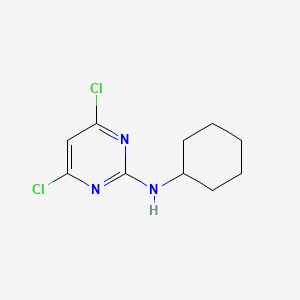

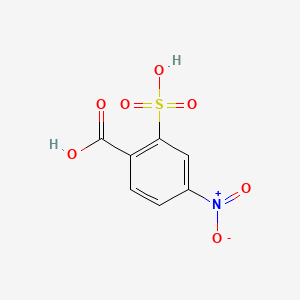
![3-Bromo-7-iodothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8760697.png)
